Subulacine
Overview
Description
Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid and a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is known for its ability to form metal complexes by creating two fused, five-membered chelate rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iminodiacetic acid can be synthesized through various methods. One common method involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically include an alkaline medium and elevated temperatures .
Industrial Production Methods
In industrial settings, iminodiacetic acid is often produced as an intermediate in the manufacture of the herbicide glyphosate. The process involves the oxidation of N-(phosphonomethyl)iminodiacetic acid .
Chemical Reactions Analysis
Types of Reactions
Iminodiacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylate groups.
Common Reagents and Conditions
Common reagents used in reactions with iminodiacetic acid include oxidizing agents, reducing agents, and various metal ions for complex formation. The conditions often involve specific pH levels and temperatures to facilitate the desired reactions .
Major Products
The major products formed from reactions involving iminodiacetic acid include metal chelates, which are used in various applications such as chromatography and medical imaging .
Scientific Research Applications
Iminodiacetic acid has a wide range of applications in scientific research:
Mechanism of Action
Iminodiacetic acid exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in its structure act as electron-pair donors, allowing it to chelate metal ions. This chelation process is crucial in applications such as chromatography and medical imaging .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid: A tetradentate ligand that forms stronger complexes than iminodiacetic acid.
N-Methylimidodiacetic acid: A derivative with similar chelating properties.
N-(2-Carboxyethyl)iminodiacetic acid: Another related compound with comparable applications.
Uniqueness
Iminodiacetic acid is unique due to its tridentate chelating ability, forming two fused, five-membered chelate rings. This property makes it particularly effective in forming stable metal complexes, which is essential for its various applications in scientific research and industry .
Biological Activity
Subulacine is a pyrrolizidine alkaloid (PA) isolated from the plant Heliotropium subulatum. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Synthesis
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The synthesis of this compound and its isomers has been extensively researched, revealing various synthetic pathways. A notable synthesis method involves the use of reagents such as trifluoroacetic acid (TFA) and N-bromosuccinimide (NBS) under specific conditions to yield the desired alkaloid .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of microorganisms. Research has shown that it demonstrates pronounced activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
Escherichia coli | 0.05 mg/mL | 16.13 ± 0.116 |
Staphylococcus aureus | 0.1 mg/mL | 14.00 ± 0.200 |
Bacillus subtilis | 0.2 mg/mL | 15.50 ± 0.150 |
Aspergillus niger | 0.15 mg/mL | 11.61 ± 0.268 |
These findings indicate that this compound has the potential to be developed as a natural antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria and fungi .
Anti-Inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various conditions.
Case Study: Inhibition of Cytokine Production
A study involving human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with this compound resulted in a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The results showed a decrease of approximately 40% in IL-6 production at a concentration of 5 µM, highlighting its potential use in inflammatory diseases .
Anticancer Activity
This compound's anticancer potential has also been investigated, particularly in relation to its effects on various cancer cell lines.
Table 2: Anticancer Effects of this compound on Different Cell Lines
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colorectal Cancer) | 15.2 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |
The anticancer activity was attributed to mechanisms such as apoptosis induction and cell cycle arrest, making this compound a candidate for further investigation in cancer therapy .
Properties
IUPAC Name |
[(1S,2S,4S)-3-oxa-6-azatricyclo[4.3.0.02,4]nonan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-8-6-2-1-3-9(6)4-7(8)11-8/h6-7,10H,1-5H2/t6-,7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJEHRSJNAWEI-BIIVOSGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(C(O3)CN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@]3([C@@H](O3)CN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15211-03-7 | |
Record name | Subulacine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015211037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUBULACINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX57B5GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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